DHFR Inhibitory Potency: Class-Level Advantage Over Unsubstituted Benzofuropyrimidine Core
Benzofuro[3,2-d]pyrimidine-2,4-diones bearing N1‑benzyl and N3‑alkyl substituents have been reported to inhibit chicken liver DHFR with Ki values in the 100–200 nM range, representing the class-level potency that the 3‑butyl‑1‑(4‑methoxybenzyl) derivative is expected to exhibit [1]. In contrast, the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8) lacks the hydrophobic N1/N3 appendages required for complementary binding in the DHFR active site and is not reported as a DHFR inhibitor . This substitution‑driven gain in enzyme occupancy is a primary reason why procurement of the elaborated derivative is necessary for antifolate screening programs.
| Evidence Dimension | DHFR inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Expected Ki ~100–200 nM (class representative: BDBM50405083, Ki = 162 nM against chicken liver DHFR) [1] |
| Comparator Or Baseline | Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 62208-68-8): no DHFR inhibitory activity reported |
| Quantified Difference | ~162 nM vs. inactive (qualitative gain from substitution) |
| Conditions | Isolated chicken liver DHFR; continuous spectrophotometric assay monitoring NADPH oxidation at 340 nm, 37 °C [1] |
Why This Matters
For antifolate drug discovery and DHFR selectivity profiling, the N1/N3‑substituted scaffold is a prerequisite for enzyme engagement; the unsubstituted core is insufficient.
- [1] BindingDB Entry BDBM50405083 (CHEMBL267499). Ki = 162 nM against chicken liver DHFR. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405083 (note: representative class member; exact identity may differ). View Source
